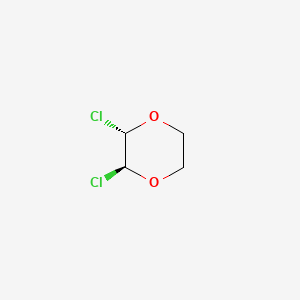

trans-2,3-Dichloro-1,4-dioxane

Description

Contextual Significance of Dioxane Heterocycles in Organic Chemistry

1,4-Dioxane (B91453), a six-membered heterocyclic ether, and its derivatives are fundamental scaffolds in organic chemistry. sciencemadness.orgresearchgate.net These compounds are not only utilized as versatile solvents but also serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comsigmaaldrich.comnih.gov The presence of two oxygen atoms within the ring imparts specific chemical properties and reactivity, making them valuable intermediates in various chemical transformations. chemimpex.com The fusion of a dioxane ring with other cyclic systems, such as in benzodioxanes, can lead to compounds with significant biological activities. sigmaaldrich.com

Overview of Research Trajectories for Halogenated Cyclic Ethers

Research into halogenated cyclic ethers is driven by their unique reactivity and potential applications. The introduction of halogen atoms can significantly alter the electronic properties of the ether, influencing its behavior in chemical reactions. nih.govacs.org Investigations often focus on their synthesis, conformational analysis, and utility as intermediates in organic synthesis. researchgate.netmdpi.com For instance, the cleavage of cyclic ethers can be initiated by various reagents to produce halogenated linear compounds, which are valuable synthetic precursors. mdpi.com The study of halogen bonding in cyclic ethers is another active area of research, exploring the non-covalent interactions that can direct molecular assembly. nih.govacs.org

Historical Perspectives on Dihalogenated 1,4-Dioxane Investigations

The study of dihalogenated 1,4-dioxanes has a history marked by investigations into their synthesis and stereochemistry. Early work focused on the preparation of these compounds, such as the chlorination of 1,4-dioxane. sciencemadness.org A significant portion of the research has been dedicated to elucidating the configuration and conformation of the different isomers, particularly the cis and trans forms of 2,3-dichloro-1,4-dioxane (B1605819). cdnsciencepub.com Techniques like X-ray crystallography, NMR spectroscopy, and dipole moment measurements have been instrumental in establishing the structures of these isomers. researchgate.netcdnsciencepub.com For instance, the higher melting isomer of 2,3-dichloro-1,4-dioxane was a subject of debate until rigorous analysis confirmed its cis configuration and rapid chair-chair interconversion at room temperature. cdnsciencepub.com The reaction of trans-2,3-dichloro-1,4-dioxane with sulfuric acid has also been a subject of study, leading to the formation of other complex chlorinated heterocyclic compounds. oup.com

The compound at the center of this article, this compound, is a white to light yellow crystalline powder. cymitquimica.comchemicalbook.com Its synthesis is typically achieved through the direct chlorination of 1,4-dioxane. sciencemadness.orgorgsyn.org

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H6Cl2O2 | chemimpex.comcymitquimica.com |

| Molecular Weight | 156.99 g/mol | chemimpex.comcymitquimica.comnih.gov |

| Melting Point | 27-31°C | chemimpex.comchemicalbook.comchemicalbook.com |

| Boiling Point | 82-89°C at 14-16 mmHg | chemicalbook.comorgsyn.org |

| Appearance | White to light yellow powder/crystal | cymitquimica.comchemicalbook.com |

| Purity | >96.0% (GC) | chemimpex.comcymitquimica.com |

Structurally, crystal structure analysis has shown that the dioxane ring in this compound adopts a chair conformation, with the chlorine atoms occupying axial positions. researchgate.net This diaxial conformation is a key feature influencing its reactivity and stereochemical behavior.

Structure

3D Structure

Properties

CAS No. |

3883-43-0 |

|---|---|

Molecular Formula |

C4H6Cl2O2 |

Molecular Weight |

156.99 g/mol |

IUPAC Name |

(2R,3R)-2,3-dichloro-1,4-dioxane |

InChI |

InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2/t3-,4-/m0/s1 |

InChI Key |

ZOZUXFQYIYUIND-IMJSIDKUSA-N |

SMILES |

C1COC(C(O1)Cl)Cl |

Isomeric SMILES |

C1CO[C@@H]([C@H](O1)Cl)Cl |

Canonical SMILES |

C1COC(C(O1)Cl)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2,3 Dichloro 1,4 Dioxane

Direct Chlorination Pathways of 1,4-Dioxane (B91453)

The most common method for synthesizing trans-2,3-dichloro-1,4-dioxane is through the direct chlorination of 1,4-dioxane. orgsyn.orgsciencemadness.org This process involves the reaction of 1,4-dioxane with chlorine gas, which leads to the formation of the desired dichlorinated product. sciencemadness.org

Halogenation Reagents and Conditions

The primary halogenating agent for this transformation is dry chlorine gas. sciencemadness.org The reaction is typically conducted by passing a stream of chlorine through anhydrous 1,4-dioxane. orgsyn.org The presence of a catalyst, such as iodine, has been reported to facilitate the reaction. orgsyn.org

The reaction conditions are crucial for a successful synthesis. Heating the reaction mixture is a common practice to promote the chlorination process. One established procedure involves heating the 1,4-dioxane and iodine solution to 90°C while bubbling chlorine gas through it. orgsyn.org It is imperative that the 1,4-dioxane used is free of peroxides, as their presence can lead to hazardous side reactions. orgsyn.org

Interactive Data Table: Reagents and Conditions for Direct Chlorination

| Reagent | Catalyst | Temperature | Duration | Conversion |

| Anhydrous 1,4-dioxane, Chlorine | Iodine | 90°C | 9 hours | ~50% |

| Anhydrous 1,4-dioxane, Chlorine | Iodine | 90°C | 33 hours | ~90% |

Control of Stereoselectivity in Vicinal Dichlorination

The direct chlorination of 1,4-dioxane can result in a mixture of cis- and this compound isomers. However, literature predominantly reports the formation of the trans isomer as the major product under typical chlorination conditions. orgsyn.orgontosight.ai The stereoselectivity towards the trans isomer is a key aspect of this synthesis. While the detailed mechanism influencing this stereochemical outcome is not extensively elaborated in the provided context, the inherent stability and electronic effects of the dioxane ring likely play a significant role in favoring the formation of the trans product. Further purification steps, such as distillation, are employed to isolate the pure trans isomer. orgsyn.org

Optimization of Reaction Parameters for Yield and Purity

Optimizing the reaction parameters is essential to maximize the yield and purity of this compound. Monitoring the reaction progress, for instance by NMR spectroscopy, allows for timely interruption of the chlorine stream to prevent over-chlorination or side reactions. orgsyn.org In one documented procedure, the reaction was monitored until approximately 90% completion. orgsyn.org

Post-reaction workup is also critical for obtaining a pure product. This typically involves cooling the reaction mixture, diluting it with a solvent like ether, and washing with an aqueous sodium thiosulfate (B1220275) solution to remove any remaining chlorine and iodine. orgsyn.org The organic layer is then dried and the product is purified by distillation under reduced pressure. orgsyn.org Following such a procedure can yield a significant amount of the desired product with a boiling point of 89°C at 16 mmHg. orgsyn.org

Indirect Synthetic Routes

Besides direct chlorination, this compound can be synthesized through indirect methods, although these are less commonly described.

Multi-step Synthesis from Precursors

One potential indirect route involves a multi-step synthesis starting from precursors other than 1,4-dioxane itself. For instance, a synthesis pathway starting from 1,4-dioxane can lead to 2,3-dihydro-1,4-dioxine, which can then undergo further reactions. lookchem.com While not a direct synthesis of the target compound, this illustrates the possibility of multi-step sequences. Another example of a multi-step synthesis in a related system involves the conversion of diethylene glycol with a copper chromite catalyst and KHSO4. orgsyn.org

Derivatization from Other Dioxane Isomers or Analogues

The synthesis of this compound can also be approached through the derivatization of other dioxane isomers or analogues. For example, the cis isomer of 2,3-dichloro-1,4-dioxane (B1605819) is a known chemical compound and could potentially be a starting material for isomerization to the trans form, although specific methods for this conversion are not detailed in the provided search results. lookchem.com Furthermore, the synthesis of other substituted dioxanes, such as 2,3-di-tert-butoxy-1,4-dioxane, starts from this compound, highlighting its role as a precursor for other dioxane derivatives. orgsyn.org This reactivity suggests the possibility of reverse pathways or derivatizations from other suitably functionalized dioxane rings.

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being applied to the synthesis of halogenated compounds to reduce their environmental impact. This involves the development of methods that use less hazardous materials, reduce energy consumption, and increase efficiency. For this compound, this includes exploring reactions that proceed without traditional solvents and employing advanced catalytic systems.

Solvent-Free Methods

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to eliminate the substantial waste associated with solvent use, recovery, and disposal. In many chemical processes, solvents account for the majority of the material mass and energy consumption.

Currently, dedicated and established solvent-free synthetic routes for this compound are not widely documented in publicly available research. The prevalent methods for its synthesis typically employ the starting material, 1,4-dioxane, in excess, which also acts as the reaction solvent.

However, the principles of solvent-free synthesis are being successfully applied to related chemical transformations, indicating potential future pathways. For instance, research in the synthesis of other halogenated compounds has demonstrated the viability of solvent-free conditions. One such example is the trans-halogenation of 1,3-dichlorohydrin to 1,3-dibromohydrin or 1,3-diiodohydrin, which can be achieved in the absence of a solvent using alumina-supported reagents like potassium bromide (KBr/Al2O3) or potassium iodide (KI/Al2O3). scielo.br These heterogeneous, solvent-free systems highlight a promising direction for developing cleaner synthetic routes for chlorinated heterocycles.

Catalytic Systems for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction rates, improve selectivity, and lower the energy requirements of chemical transformations. The synthesis of this compound can be achieved through several catalytic methods.

Iodine-Catalyzed Chlorination

A well-documented method involves the direct chlorination of anhydrous 1,4-dioxane using gaseous chlorine with iodine as a catalyst. orgsyn.org In this process, the substrate (1,4-dioxane) is used in large excess, serving as the reaction medium. The iodine facilitates the electrophilic addition of chlorine to the dioxane ring. The reaction is typically performed at an elevated temperature to achieve a reasonable conversion rate. orgsyn.org Research findings indicate that conversion rates are sensitive to the specifics of the experimental setup, including the chlorine delivery system. orgsyn.org

| Parameter | Value/Condition |

|---|---|

| Reactants | Anhydrous 1,4-dioxane, Chlorine (gas) |

| Catalyst | Iodine |

| Temperature | 90°C |

| Reaction Time & Conversion | ~50% after 9 hours; ~90% after 33 hours |

| Workup | Ether addition, washing with aqueous sodium thiosulfate, distillation |

Photochlorination

An alternative catalytic approach is the photochlorination of p-dioxane. orgsyn.org This method utilizes light energy (photons) to initiate the chlorination reaction, often leading to the formation of the 2,3-dichloro derivative with a reported yield of around 70%. orgsyn.org This pathway avoids the use of catalysts like iodine and can sometimes offer different selectivity profiles.

The development of more advanced catalytic systems, such as metal-organic frameworks (MOFs), represents a frontier in green chemical synthesis. Materials like ZIF-8 (Zeolitic Imidazolate Framework-8) are being investigated for a wide range of catalytic applications due to their high surface area and tunable structures, although their specific application to the synthesis of this compound is not yet established.

Stereochemical and Conformational Analysis of Trans 2,3 Dichloro 1,4 Dioxane

Chair-Chair Interconversion Dynamics

The 1,4-dioxane (B91453) ring is not static but undergoes a dynamic process known as chair-chair interconversion, where one chair conformation flips into another. In substituted dioxanes like the trans-2,3-dichloro derivative, this interconversion involves the simultaneous movement of substituents between axial and equatorial positions. pdx.edu The energetic landscape of this process, including the stability of the conformers and the energy barriers between them, is a key area of study. Dynamic NMR spectroscopy is a powerful tool for investigating these dynamics, providing insights into the rates of interconversion and the populations of different conformers at equilibrium. rsc.org

Experimental Observation of Conformer Stability

For trans-2,3-dichloro-1,4-dioxane, two primary chair conformers are possible: a diaxial conformer, where both chlorine atoms occupy axial positions, and a diequatorial conformer, with both chlorines in equatorial positions. Experimental evidence, primarily from NMR spectroscopy, has been crucial in determining the relative stabilities of these conformers. researchgate.net Studies have shown a clear preference for the diaxial conformer in trans-2,3-dialkoxy-1,4-dioxanes with bulky substituents, and similar principles apply to the dichloro derivative. researchgate.net This preference is a direct consequence of the anomeric effect, which stabilizes the axial orientation of electronegative substituents. rsc.org

The stability of these conformers can be quantified by their relative energies. Computational studies, employing methods such as density functional theory (DFT), provide valuable data on the energy differences between the axial and equatorial conformers. tandfonline.comresearchgate.netresearchgate.net These calculations consistently show that for many 2-substituted 1,4-dioxane derivatives, the axial conformer is energetically favored. researchgate.net

Table 1: Calculated Energy Differences for 2-Substituted 1,4-Dioxanes

| Substituent | Method | ΔE (axial - equatorial) (kcal/mol) |

|---|---|---|

| Cl | B3LYP/6-31G* | Lower for axial |

| F | B3LYP/6-31G* | Lower for axial |

This table is illustrative and based on general findings for 2-substituted dioxanes. Specific values for this compound require dedicated calculations.

Influence of Temperature on Conformational Equilibrium

Temperature plays a critical role in the conformational equilibrium of this compound. According to the principles of thermodynamics, the population of conformers is governed by the Gibbs free energy difference (ΔG) between them. researchgate.net An increase in temperature provides more thermal energy to the system, allowing it to overcome the energy barrier for chair-chair interconversion more readily. This can lead to a shift in the equilibrium towards the less stable conformer.

Dynamic NMR studies can be used to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) associated with the conformational equilibrium. researchgate.net By analyzing the changes in the NMR spectrum at different temperatures, researchers can extract valuable information about the relative stabilities and populations of the conformers. For many 1,4-dioxane derivatives, the endo-anomeric effect is a significant factor controlling the conformer population. researchgate.net

Axial-Equatorial Preference of Chloro Substituents

The preference for the chlorine substituents to occupy either axial or equatorial positions is a central aspect of the conformational analysis of this compound. This preference is not governed by steric hindrance alone; in fact, stereoelectronic effects often play a dominant role.

Anomeric Effects and Stereoelectronic Interactions

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) to adopt an axial orientation, despite the potential for increased steric repulsion. rsc.orgdntb.gov.ua This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C-Cl bond (n -> σ* interaction). rsc.orgwikipedia.org This interaction is geometrically most favorable when the C-Cl bond is in the axial position, leading to a shortening of the C-O bond and a lengthening of the C-Cl bond. rsc.org

Table 2: Key Stereoelectronic Interactions

| Interaction Type | Description | Consequence |

|---|---|---|

| Anomeric Effect | n -> σ* hyperconjugation | Axial preference for electronegative substituents |

| Gauche Effect | Preference for gauche conformation | Can reinforce or oppose the anomeric effect |

Gauche Effects and Steric Contributions to Conformational Stability

The gauche effect is another stereoelectronic phenomenon that favors a gauche conformation (a dihedral angle of approximately 60°) between adjacent electronegative substituents. wikipedia.org In this compound, the relationship between the two chlorine atoms can be either anti (in the diequatorial conformer) or gauche (in the diaxial conformer). The gauche effect can either support or counteract the anomeric effect. rsc.org

While stereoelectronic effects are dominant, steric contributions from the bulky chlorine atoms cannot be entirely dismissed. In the diaxial conformation, there are 1,3-diaxial interactions between the chlorine atoms and the axial hydrogen atoms on the other side of the ring. However, the stabilizing anomeric effect is generally strong enough to overcome these repulsive steric interactions. acs.org The balance between these opposing forces ultimately determines the conformational equilibrium.

Intramolecular Interactions and Their Energetic Implications

Natural Bond Orbital (NBO) analysis is a particularly useful tool for quantifying the strength of the hyperconjugative interactions that underlie the anomeric effect. rsc.org By calculating the second-order perturbation energies, it is possible to estimate the energetic contribution of each donor-acceptor interaction. These analyses consistently show significant stabilization from the n -> σ*C-Cl interactions in the axial conformation. tandfonline.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-dioxane |

| cis-2,3-dichloro-1,4-dioxane |

| trans-2,3-dialkoxy-1,4-dioxanes |

| 2-substituted 1,4-dioxane |

| 1,2-difluoroethane |

| 1,2-diiodoethane |

| 2-chloro-THP |

| 3-halopiperidinium cations |

| 1,3-dioxane |

| trans-2,5-dichloro-1,4-dioxane |

| 4,4',5,5'-tetrachloro-2,2'-bi-1,3-dioxolane |

| 2,3,6,7-tetrachloro-1,4,5,8-tetraoxadecalin |

| 2,2'-bi-1,3-dioxolane |

| N-2-(1,4-dioxane)-N′-(p-methylbenzenesulfonyl)-O-(p-methylphenoxy) isourea |

| cis- and trans-2,3-Difluoro-1,4-dioxane |

| trans-2-fluoro-3-chloro-1,4-dioxane |

| trans-dineopentiloxy-1,4-dioxane |

| trans-2,3-diisopropoxy-1,4-dioxane |

| trans-2,3-di-t-butoxy-1,4-dioxane |

| 2-substituted-tetrahydropyrans |

| 1,2,4-trioxanes |

| 1,3-dioxanes |

| 2,3-dinitro-2,3-dimethylbutane |

| trans-1,2 difluorocyclohexane |

| 1,2-difluoro-1,2-diphenylethane |

| 1,2-dioxane |

| 3,6-difluoro-1,2-dioxane |

| 3,6-dichloro-1,2-dioxane |

| 3,3,6,6-tetrafluoro-1,2-dioxane |

| 3,3,6,6-tetrachloro-1,2-dioxane |

| cis-1-chloro-3-methylcyclohexane |

| 5-acetyl-5-methyl-2-phenyl-1,3-dioxane |

| 2,4,6-trialkyl-1,3-dioxanes |

| 5-acetyl-2,5-dimethyl-1,3-dioxane |

| 5-acetyl-5-methyl-1,3-dioxane |

| 3,3-bis(hydroxymethyl)butan-2-one |

| 1-tert-butyl-1-methylcyclohexane |

| cis-1,3-dichlorocyclohexane |

| cis-1,2-dichlorocyclohexane |

| 3-fluoropiperidinium cations |

| fluorocyclohexane |

| chlorocyclohexane |

| bromocyclohexane |

| 1,4-cyclohexanedione |

| hydroxychloroquine |

| UI3(1,4-dioxane)1.5 |

| UI4(1,4-dioxane)2 |

| [UCl4(1,4-dioxane)]2 |

| [UCl4(THF)3] |

| [UCl4(dme)2] |

| UO2Cl2(THF)3 |

| anthracene |

Crystal Structure Determinations and Solid-State Conformation

The three-dimensional arrangement of atoms in solid this compound has been elucidated through crystallographic studies, providing a foundational understanding of its preferred conformation in the solid state.

X-ray Diffraction Analysis of this compound

Investigations into the crystal structure of this compound using X-ray diffraction have revealed detailed information about its molecular geometry. researchgate.net A study conducted at -145°C determined that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The unit cell parameters were found to be a = 7.203 Å, b = 5.704 Å, and c = 15.79 Å, with a β angle of 107.3°. researchgate.net Each unit cell contains four molecules (Z = 4). researchgate.net

The analysis of the diffraction data confirmed that the 1,4-dioxane ring adopts a chair conformation. researchgate.net In this arrangement, the two chlorine atoms are situated in axial positions on opposite sides of the ring, consistent with the trans configuration. researchgate.net This diaxial arrangement is a significant feature of its solid-state structure.

| Crystallographic Data for this compound at -145°C | |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 7.203 Å |

| b | 5.704 Å |

| c | 15.79 Å |

| β | 107.3° |

| Z | 4 |

| Conformation | Chair |

| Substituent Positions | Diaxial Chlorine Atoms |

| Data sourced from ResearchGate. researchgate.net |

Comparison of Solution-Phase and Solid-State Conformations

The conformation of this compound has been a subject of interest in both the solid state and in solution, with studies indicating a strong preference for the chair conformation with diaxial chlorine atoms in both phases. In the solid state, as determined by X-ray crystallography, this diaxial chair form is locked in the crystal lattice. researchgate.net

In solution, nuclear magnetic resonance (NMR) spectroscopy, specifically the analysis of vicinal coupling constants, has been employed to deduce the conformational preferences. For six-membered rings like 1,4-dioxane, the ratio of trans and cis coupling constants can be related to the torsional angle within the ring. researchgate.net Studies have shown an excellent agreement between the torsional angles calculated from NMR data for this compound in solution and those obtained from X-ray diffraction data in the solid state. researchgate.net This suggests that the diaxial chair conformation is the predominant and most stable form in both solution and solid phases. The preference for the diaxial conformation can be attributed to the anomeric effect, where stereoelectronic interactions involving the ring oxygen atoms and the carbon-chlorine bonds stabilize this arrangement.

Dihedral Angle Analysis and Ring Puckering Parameters

A more quantitative description of the chair conformation of this compound is provided by its dihedral angles and ring puckering parameters. Dihedral angles, or torsion angles, describe the rotation around a bond. In a perfect cyclohexane (B81311) chair, the torsion angles are typically around ±60°. For heteroatomic rings like 1,4-dioxane, these values can deviate.

Ring puckering parameters, such as the total puckering amplitude (Q) and the puckering angles (θ and φ), offer a coordinate-independent way to describe the exact shape of the ring. For a related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, which also adopts a chair conformation, a puckering analysis yielded a total puckering amplitude (Q) of 0.5540 Å. iucr.org While specific puckering parameters for this compound are not detailed in the provided search results, the values for similar chair-form dioxane rings provide a reference for the degree of puckering.

Reaction Mechanisms and Reactivity Profiles

Nucleophilic Substitution Reactions

The chlorine atoms in trans-2,3-dichloro-1,4-dioxane are susceptible to displacement by nucleophiles, a characteristic reaction of alkyl halides. These substitutions are pivotal for introducing new functional groups and constructing more complex molecular architectures.

Reaction with Diols (e.g., Trimethylene Glycol, Catechol)

The reaction of this compound with alcohols serves as a prime example of its capacity for nucleophilic substitution. In a documented procedure, this compound reacts with an excess of anhydrous tert-butyl alcohol in the presence of potassium carbonate to yield 2,3-di-tert-butoxy-1,4-dioxane. orgsyn.org The reaction is typically heated under reflux for an extended period, with progress monitored by spectroscopic methods. orgsyn.org The yields of this type of reaction are sensitive to the presence of moisture and the specific ratio of the reagents. orgsyn.org

While specific examples with trimethylene glycol or catechol are not detailed in the surveyed literature, it is chemically plausible that these diols would react in a similar manner. Diols, possessing two hydroxyl groups, can act as dinucleophiles. Depending on the stoichiometry and reaction conditions, they could react at one or both ends. For instance, a reaction with a diol could lead to the substitution of one or both chlorine atoms, resulting in the formation of new ether linkages and potentially more complex oligomeric or polymeric structures.

Table 1: Example of Nucleophilic Substitution with an Alcohol

| Reactant | Reagent | Product | Conditions |

| This compound | tert-Butyl alcohol, K₂CO₃ | 2,3-Di-tert-butoxy-1,4-dioxane | Anhydrous, Reflux |

Formation of Bi- and Fused-Dioxane Systems

The bifunctional nature of both this compound (two leaving groups) and diols (two nucleophilic groups) allows for the theoretical construction of bi- and fused-dioxane systems. A reaction where one molecule of a diol, such as catechol, reacts with two separate molecules of this compound would result in a "bi-dioxane" system, linked by the diol-derived diether bridge.

Alternatively, intramolecular reactions could lead to fused systems. If a nucleophile introduced in a first substitution step contains another nucleophilic group, a subsequent intramolecular substitution could form a fused bicyclic structure. The feasibility of such reactions depends on thermodynamic and kinetic factors, including the length and flexibility of the linking chain which influences the stability of the resulting ring system.

Mechanistic Pathways of Substitution (e.g., SN1, SN2)

The substitution reactions on the this compound ring can proceed through different mechanistic pathways, primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry. This pathway is favored by strong nucleophiles and polar aprotic solvents.

Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The carbon atoms at the 2 and 3 positions are adjacent to ether oxygen atoms. These oxygens can stabilize an adjacent positive charge through resonance, forming a resonance-stabilized oxocarbenium ion. This stabilization significantly favors an SN1 or SN1-like pathway, especially with weak nucleophiles and in polar protic solvents. The reaction of this compound with tert-butyl alcohol, a weak nucleophile, likely proceeds through a pathway with significant SN1 character. orgsyn.org The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) involves an addition-elimination sequence, which is distinct from the SN1/SN2 pathways on this saturated heterocyclic system. semanticscholar.org

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen chloride (HCl) is removed to form a carbon-carbon double bond.

Formation of Unsaturated 1,4-Dioxene Derivatives

The heating of 2,3-dichloro-1,4-dioxane (B1605819) can lead to the elimination of HCl, yielding 2-chloro-1,4-dioxene. google.com This dehydrochlorination reaction transforms the saturated dioxane ring into an unsaturated 1,4-dioxene derivative. Further elimination of the second chlorine atom could potentially lead to the formation of 2,3-dihydro-1,4-dioxin, which is an electron-rich alkene. These unsaturated dioxane derivatives are valuable intermediates in organic synthesis.

Table 2: Products of Elimination Reactions

| Starting Material | Reaction | Product |

| 2,3-Dichloro-1,4-dioxane | Heating | 2-Chloro-1,4-dioxene |

| 2-Chloro-1,4-dioxane | Elimination | 2,3-Dihydro-1,4-dioxin |

Regioselectivity and Stereoselectivity of Elimination Processes

Regioselectivity refers to the preference for forming a double bond in one direction over another. In the case of this compound, the molecule is symmetrical, so the initial elimination of HCl to form 2-chloro-1,4-dioxene does not involve regiochemical ambiguity.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is highly relevant. Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, have strict stereochemical requirements. The E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. X-ray analysis and other studies have established that the this compound isomer preferentially adopts a diaxial conformation. cdnsciencepub.com This conformation places both chlorine atoms in axial positions, which provides an ideal anti-periplanar relationship with the adjacent axial hydrogen atoms for an E2 elimination. This pre-existing conformational preference facilitates the elimination process under appropriate basic conditions. Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product, is a guiding principle for regioselectivity in many elimination reactions. libretexts.org

Rearrangement Reactions

The structural framework of this compound lends itself to a variety of rearrangement reactions, often initiated by acidic conditions. These transformations can lead to the formation of new heterocyclic systems, driven by the electronic effects of the chloro and ether functionalities.

Acid-Catalyzed Transformations (e.g., with Concentrated Sulfuric Acid)

The interaction of this compound with concentrated sulfuric acid results in a notable rearrangement. Early research into this reaction identified a primary product, initially suggesting it could be either 4,4′,5,5'-tetrachloro-2,2'-bi-1,3-dioxolane or 2,3,6,7-tetrachloro-1,4,5,8-tetraoxadecalin. oup.com Subsequent, more detailed studies confirmed the formation of diastereoisomeric forms of 4,4′,5,5'-tetrachloro-2,2'-bi-1,3-dioxolane. oup.com

Through single-crystal X-ray structure analysis, the major product of this acid-catalyzed reaction was definitively identified as the trans-trans meso-stereoisomer of 4,4′,5,5'-tetrachloro-2,2'-bi-1,3-dioxolane. oup.com This reaction underscores a significant structural rearrangement where the six-membered dioxane ring is transformed into a five-membered dioxolane system. The reaction also yields at least one other diastereoisomeric form of the product. oup.com

The ¹H NMR spectrum of the meso-product exhibits three distinct singlets, indicating a specific conformation in solution that appears to be consistent with its crystalline state. oup.com The formation of these tetrachlorinated bi-1,3-dioxolane structures highlights a complex acid-catalyzed pathway involving bond cleavage and reformation.

Table 1: Products of Acid-Catalyzed Reaction of this compound

| Reactant | Reagent | Major Product | Other Product(s) | Analytical Method | Reference |

| This compound | Concentrated H₂SO₄ | meso-4,4′,5,5'-Tetrachloro-2,2′-bi-1,3-dioxolane | Diastereoisomeric form of the major product | Single-crystal X-ray analysis, ¹H NMR | oup.com |

Formation of Dioxolane Derivatives

Beyond self-rearrangement, this compound serves as a precursor for the synthesis of other dioxolane derivatives through reactions with diols. For instance, its reaction with trimethylene glycol (propane-1,3-diol) yields bi-1,3-dioxan-2-yl. rsc.org Similarly, reacting it with catechol (benzene-1,2-diol) produces 2,3,4aα,10aα-tetrahydrobenzo[b]-p-dioxino[2,3-e]-p-dioxin. rsc.org These reactions demonstrate the utility of the dichlorodioxane as a building block for more complex heterocyclic structures, where the chlorine atoms act as leaving groups in a condensation reaction.

The formation of 1,3-dioxolanes is a common strategy for protecting carbonyl groups in organic synthesis. derpharmachemica.comorganic-chemistry.org While not a direct rearrangement of the dioxane ring itself, the reactivity of this compound can be harnessed to create dioxolane-containing structures. For example, treatment with anhydrous formic acid can yield 1,4-dioxane-2-one, which can be seen as a related heterocyclic system. scispace.com

Oxidative and Reductive Transformations

The chlorine substituents on the dioxane ring significantly influence its reactivity in redox reactions, providing pathways for both oxidative and reductive transformations.

Reactions with Oxidizing Agents (e.g., DDQ as a reference for Dioxane systems)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent widely used for dehydrogenation and oxidative C-H bond activation. rsc.orgnih.gov In dioxane systems, DDQ is known to facilitate oxidation, often through a hydride transfer mechanism. rsc.orgnih.gov This process typically involves the formation of a charge-transfer complex between the substrate and DDQ, followed by the rate-determining transfer of a hydride ion to the quinone. nih.gov The resulting carbocation intermediate can then undergo further reactions, such as proton loss or capture by a nucleophile. nih.gov

Table 2: Reference Reactions of DDQ in Dioxane Systems

| Substrate Type | Reagent | Solvent | Reaction Type | Product Type | Reference |

| Flavanones | DDQ | Dioxane | Dehydrogenation | Flavones | researchgate.net |

| Tosylhydrazones, Oximes | DDQ | Dioxane | Oxidative Cleavage | Corresponding carbonyls | researchgate.net |

| Indole-3-butyric acids | DDQ (catalytic), MnO₂ | THF | Oxidative Lactonization | Lactones | nih.gov |

| Benzylic Ethers | DDQ | Various | C-H Activation/Cyclization | Tetrahydropyrone derivatives | pitt.edu |

Reductive Dehalogenation Methodologies

Reductive dehalogenation represents a key transformation for this compound, offering a pathway to remove the chlorine atoms and generate unsaturated or saturated dioxane derivatives. One established method involves the reaction with magnesium and iodine. orgsyn.orgorgsyn.org This process leads to the formation of 1,4-dioxene, a valuable enol ether synthon. orgsyn.org The reaction proceeds via a reductive elimination mechanism, where the metal facilitates the removal of the two chlorine atoms and the concurrent formation of a double bond between C-2 and C-3.

Alternative reductive dehalogenation strategies are prevalent for other chlorinated hydrocarbons and could theoretically be applied to this compound. These include methods employing zerovalent metals, metal hydrides, and photocatalytic systems. researchgate.netrsc.org For instance, photocatalytic dechlorination using lanthanide complexes has been shown to be effective for cleaving unactivated C-Cl bonds. rsc.org While not specifically tested on dichlorodioxane in the provided sources, these modern methodologies represent potential alternative routes for its reductive transformation.

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of trans-2,3-dichloro-1,4-dioxane, offering precise information about the hydrogen and carbon atomic environments and their interactions.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons and their spatial relationships through spin-spin coupling. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, and the coupling constants (J), which indicate the magnitude of the interaction between neighboring protons, are measured in Hertz (Hz).

The reported ¹H NMR spectral data reveals distinct signals for the different protons in the molecule. The methine protons (CH-Cl) and the methylene protons (CH₂) on the dioxane ring are chemically non-equivalent, leading to a complex but interpretable spectrum. The specific assignments and coupling constants provide critical data for confirming the trans configuration of the chlorine atoms and for detailed conformational analysis. chemicalbook.com

Below is an interactive table summarizing the reported ¹H NMR data.

| Proton Assignment | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

| H-2/H-3 (A, A') | 5.950 | J(A,A') = 0.36 |

| Methylene Proton (B) | 4.363 | J(A,B) = -0.72 |

| Methylene Proton (C) | 3.701 | J(A,B') = 0.03 |

| J(A,C) = 0.08 | ||

| J(A,C') = -0.88 | ||

| J(A',B) = 0.03 | ||

| J(A',B') = -0.72 | ||

| J(A',C) = -0.88 | ||

| J(A',C') = 0.08 | ||

| J(B,B') = 12.37 | ||

| J(B,C) = 3.28 | ||

| J(B,C') = -12.16 | ||

| J(B',C) = -12.16 | ||

| J(B',C') = 3.28 | ||

| J(C,C') = 0.59 |

Data sourced from ChemicalBook, referencing a study by Jung, D. in Chemische Berichte (1966). chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the parent 1,4-dioxane (B91453) molecule, high symmetry results in all four carbon atoms being chemically equivalent, thus producing only a single signal in the ¹³C NMR spectrum. docbrown.info

For this compound, the introduction of the two chlorine atoms breaks this symmetry. The molecule possesses a C₂ axis of symmetry, which makes the two chlorinated carbons (C-2 and C-3) equivalent to each other, and the two methylene carbons (C-5 and C-6) equivalent to each other. Consequently, the proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals.

Signal 1 (C-2, C-3): These carbons are directly bonded to both an oxygen atom and a chlorine atom. This substitution pattern would shift their resonance significantly downfield. Based on typical chemical shift ranges, carbons bonded to electronegative atoms like oxygen and chlorine appear in the 60-90 ppm range.

Signal 2 (C-5, C-6): These carbons are part of a standard ether linkage (C-O). Their chemical shift would be similar to that of 1,4-dioxane itself, typically appearing around 67 ppm.

The precise chemical shifts would require experimental measurement, but this analysis based on molecular symmetry allows for a clear prediction of the number of expected signals. masterorganicchemistry.com

The 1,4-dioxane ring exists predominantly in a chair conformation. For this compound, this leads to two possible chair conformers that can interconvert: one with the chlorine atoms in a diaxial orientation and another with them in a diequatorial orientation. These two conformers are in dynamic equilibrium.

Dynamic NMR spectroscopy is a powerful technique used to study such conformational exchange processes. nih.gov By recording NMR spectra at different temperatures, the rate of the chair-to-chair interconversion can be determined.

At low temperatures: The interconversion is slow on the NMR timescale. Separate signals for the axial and equatorial protons of each conformer would be observable, allowing for the characterization of each distinct conformation.

At high temperatures: The interconversion is rapid. The NMR spectrum shows averaged signals for the protons, as the spectrometer detects only the time-averaged environment.

At intermediate temperatures: As the temperature is raised from the low-temperature regime, the signals corresponding to the different conformers broaden, eventually coalesce into a single broad peak, and then sharpen into the time-averaged signal at higher temperatures.

By analyzing the line shapes and coalescence temperature, the energy barrier (ΔG‡) for the conformational exchange can be calculated. This provides fundamental thermodynamic information about the stability of the different conformers and the flexibility of the ring system. While specific studies on this molecule are not detailed in the provided search results, the methodology is standard for analyzing conformational dynamics in substituted cyclic systems. semanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation corresponds to the excitation of specific molecular vibrations, such as stretching and bending of bonds. The resulting spectrum serves as a molecular fingerprint.

The IR spectrum of this compound is characterized by several key absorption bands that can be assigned to specific functional groups and vibrational modes within the molecule.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| C-H Stretching | 2850 - 3000 | Asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups. |

| C-H Bending | 1400 - 1480 | Scissoring and bending vibrations of the CH₂ groups. |

| C-O-C Stretching | 1050 - 1150 | Strong, characteristic asymmetric and symmetric stretching of the ether linkages, typical for cyclic ethers. |

| C-C Stretching | 900 - 1000 | Stretching of the carbon-carbon single bond within the ring structure. |

| C-Cl Stretching | 600 - 800 | Strong absorptions corresponding to the stretching of the carbon-chlorine bonds. The exact position is sensitive to the conformation (axial vs. equatorial). thieme-connect.de |

IR spectroscopy can be a sensitive tool for distinguishing between different conformers of a molecule. The vibrational frequencies, particularly for bonds involving the substituents, often differ between conformers due to changes in bond angles, dipole moments, and steric interactions.

For this compound, the C-Cl stretching vibrations are expected to be particularly informative. The frequency of the C-Cl stretch for an axially-oriented chlorine atom is typically different from that of an equatorially-oriented one. Therefore, the IR spectrum of a mixture of the diaxial and diequatorial conformers would exhibit distinct bands corresponding to each.

By conducting variable-temperature IR spectroscopy, the relative intensities of these "fingerprint" bands can be monitored. Changes in the relative intensities with temperature allow for the determination of the relative thermodynamic stabilities of the conformers. This analysis complements the findings from dynamic NMR studies, providing a more complete picture of the molecule's conformational landscape.

Mass Spectrometry (MS) for Fragmentography and Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and enabling structural elucidation through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern that is instrumental in its identification and structural confirmation. wikipedia.orgchromatographyonline.com

The electron ionization of this compound begins with the removal of an electron to form a molecular ion ([M]+•). Due to the presence of chlorine atoms, the isotopic pattern of the molecular ion and its fragments is a key identifying feature. Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate ratio of 3:1. Therefore, fragments containing one chlorine atom will show two peaks separated by two m/z units (M and M+2) with a relative intensity of about 3:1. Fragments with two chlorine atoms will exhibit three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.

The molecular ion of this compound (C4H6Cl2O2) would have a nominal mass of 156 amu. The mass spectrum of this compound shows a series of fragment ions that arise from the cleavage of the dioxane ring and the loss of chlorine atoms or HCl. The fragmentation process is typically initiated by the cleavage of C-C, C-O, or C-Cl bonds.

A plausible fragmentation pathway for this compound can be proposed based on the principles of mass spectrometry and the known behavior of similar chlorinated ethers. nih.gov The initial molecular ion can undergo cleavage of the C-O bond, leading to the formation of various smaller charged fragments. The loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds, leading to an [M-Cl]+ ion. iaea.org Subsequent loss of another chlorine atom or other neutral molecules like formaldehyde (CH2O) or chloroacetaldehyde (ClCH2CHO) can also occur.

Below is a table summarizing the major fragments observed in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 156 | [C4H6Cl2O2]+• | Molecular Ion |

| 121 | [C4H6ClO2]+ | Loss of a Chlorine atom ([M-Cl]+) |

| 93 | [C3H2ClO]+ | Loss of a Chlorine atom and subsequent ring cleavage |

| 86 | [C4H6O2]+• | Loss of two Chlorine atoms |

| 63 | [C2H4Cl]+ | Cleavage of the dioxane ring |

| 49 | [CH2Cl]+ | Further fragmentation |

This interactive table provides a summary of the key mass spectrometry data for this compound.

Electronic Circular Dichroism (ECD) for Chiral Resolution (if applicable)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. ucalgary.ca A molecule is chiral if it is non-superimposable on its mirror image. The trans configuration of 2,3-dichloro-1,4-dioxane (B1605819) results in a chiral molecule, existing as a pair of enantiomers, (2R,3R)-dichloro-1,4-dioxane and (2S,3S)-dichloro-1,4-dioxane. Therefore, ECD is an applicable and powerful technique for the chiral resolution and absolute configuration assignment of this compound.

While a racemic mixture (an equal mixture of both enantiomers) of this compound would be ECD silent, the individual enantiomers would produce ECD spectra that are mirror images of each other. A positive Cotton effect for one enantiomer at a specific wavelength will be observed as a negative Cotton effect for the other enantiomer. This property allows for the quantification of enantiomeric excess and the determination of the absolute configuration of a sample. nih.gov

Although specific experimental ECD data for this compound is not widely reported in the literature, the principles of ECD spectroscopy indicate its significant potential for the stereochemical analysis of this and other chiral chlorinated dioxanes. The technique is particularly valuable in fields such as asymmetric synthesis and the study of chiral pollutants, where the determination of absolute configuration is crucial.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method in computational quantum chemistry for studying the electronic structure of many-body systems. DFT calculations have been employed to analyze the conformational preferences and stereoelectronic effects within trans-2,3-dichloro-1,4-dioxane, using hybrid functional methods to achieve a balance between computational cost and accuracy. chemmethod.com

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For this compound, calculations have been performed to fully optimize the geometries of its possible conformers. chemmethod.com Using the Long-range Corrected Becke, Lee, Yang, and Parr (LC-BLYP) hybrid functional with the 6-311+G(d,p) basis set, researchers have identified the stable chair conformations of the molecule. chemmethod.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, ensuring that the resulting structure represents a true energy minimum.

The trans configuration of 2,3-disubstituted 1,4-dioxanes can exist in two primary chair conformations: one where both chlorine atoms occupy axial positions (diaxial) and another where they occupy equatorial positions (diequatorial). DFT calculations show a distinct energy preference between these two conformers.

Theoretical studies have demonstrated that for this compound, the diaxial conformer is more stable than the diequatorial conformer. chemmethod.com This preference is contrary to what might be expected from simple steric hindrance considerations, where the bulkier chlorine atoms would be predicted to favor the less crowded equatorial positions. The greater stability of the axial conformer points to the presence of significant stereoelectronic effects. chemmethod.com Additionally, the calculated dipole moment is smaller for the more stable axial conformer, a finding consistent with theoretical principles. chemmethod.com

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Stability |

|---|---|---|---|

| Diaxial | 0.00 | 1.18 | More Stable |

| Diequatorial | 1.83 | 3.32 | Less Stable |

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that dictate the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For a molecule like this compound, a general analysis would predict the HOMO to be primarily localized on the lone pairs of the oxygen atoms, as these are the highest energy electrons. The LUMO would be expected to be an antibonding orbital (σ*) associated with the carbon-chlorine (C-Cl) bonds, which are typically the most accessible empty orbitals for electron acceptance. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and orbital-orbital interactions within a molecule, providing a chemical interpretation of the wavefunction. wikipedia.orgwisc.edu In this compound, NBO analysis reveals that the preference for the diaxial conformation is governed by hyperconjugative interactions, specifically the anomeric effect. chemmethod.com

This effect involves the delocalization of electron density from a donor orbital to a neighboring acceptor orbital. In the diaxial conformer, a lone pair orbital on an oxygen atom (n(O), the donor) is oriented anti-periplanar to the antibonding orbital of the adjacent C-Cl bond (σC-Cl, the acceptor). This optimal alignment allows for an efficient n(O) → σC-Cl interaction, which stabilizes the molecule. This stabilizing delocalization is significantly weaker in the diequatorial conformer due to poor orbital alignment. The NBO analysis quantifies the energy of these interactions, confirming that hyperconjugation is the dominant factor in favor of axial stability. chemmethod.com

| Donor Orbital | Acceptor Orbital | Interaction Type | Effect |

|---|---|---|---|

| Oxygen Lone Pair (n(O)) | C-Cl Antibonding (σ*C-Cl) | Anomeric Effect (Hyperconjugation) | Major stabilization of the diaxial conformer chemmethod.com |

Molecular Mechanics (MM) Simulations

Molecular mechanics (MM) simulations offer a computationally efficient way to explore the conformational space and dynamics of molecules by representing atoms as spheres and bonds as springs. uiuc.edu The accuracy of MM simulations is highly dependent on the quality of the force field used. wikipedia.org

A force field is a set of parameters and a potential energy function that describes the interactions between atoms in a system. wikipedia.org For this compound, a reliable force field must accurately model the bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals and electrostatic) interactions. The development of such a force field would typically involve parameterization against high-level quantum mechanical data or experimental results.

Several general-purpose force fields, such as AMBER (and its extension GAFF), CHARMM (and its extension CGenFF), and OPLS, can be used as a starting point. nih.govacs.orgnih.govwikipedia.orggromacs.org However, specific parameters for the dichlorodioxane moiety might need to be developed or refined. For halogenated organic compounds, accurately representing the electrostatic interactions is particularly challenging due to the phenomenon of the "sigma hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, which is not well-described by simple atom-centered point charges. nih.govnih.gov Modern force fields for halogenated compounds often incorporate off-center charges or virtual particles to account for this effect. nih.govnih.gov

The validation of a newly developed or adapted force field for this compound would involve comparing its predictions for various properties against experimental data or high-level quantum mechanical calculations. This could include reproducing conformational energy profiles, geometries, and bulk properties like density and heat of vaporization in condensed-phase simulations.

The table below outlines typical parameters that would be defined in a force field for this compound.

| Interaction Type | Atom Types Involved | Example Parameter |

| Bond Stretching | C-Cl | Force Constant, Equilibrium Bond Length |

| Angle Bending | C-C-O | Force Constant, Equilibrium Angle |

| Dihedral | Cl-C-C-O | Torsional Barrier, Phase |

| van der Waals | Cl...Cl | Lennard-Jones Parameters (σ, ε) |

| Electrostatic | All | Partial Atomic Charges |

This table is illustrative of the types of parameters in a molecular mechanics force field.

Due to the flexibility of the dioxane ring, this compound can exist in multiple conformations. Identifying the low-energy conformers is crucial for understanding its properties and reactivity. Conformational search algorithms are computational methods designed to explore the potential energy surface of a molecule and locate its energy minima. calcus.cloud These methods can be broadly categorized into systematic and stochastic approaches. interquadrat.eu

Systematic Searches: These methods explore the conformational space by systematically rotating rotatable bonds by a defined increment. openbabel.org For a cyclic molecule like dioxane, this would involve ring-puckering motions. While thorough for molecules with few degrees of freedom, systematic searches can become computationally expensive for more flexible systems. openbabel.org

Stochastic Searches: These methods introduce a random element into the search process. interquadrat.eu A common example is the Monte Carlo (MC) method, where random changes are made to the molecular geometry, and the new conformation is accepted or rejected based on its energy. uci.edu This allows for a broader exploration of the conformational space and can overcome energy barriers more easily than systematic methods.

Hybrid Methods: Some algorithms combine elements of both systematic and stochastic searches to improve efficiency. frontiersin.orgresearchgate.net For instance, a search might start with a systematic exploration of key dihedral angles followed by a stochastic refinement of the resulting structures.

For cyclic molecules like this compound, specialized algorithms that can efficiently sample ring conformations are particularly useful. rsc.orgacs.orgwustl.edu These methods often involve perturbations to the ring geometry followed by energy minimization. rsc.org

| Algorithm Type | Description | Applicability to this compound |

| Systematic Search | Rotates all rotatable bonds in discrete steps. | Can be used to explore the puckering of the dioxane ring, but may be computationally intensive. |

| Monte Carlo Search | Randomly perturbs the molecular geometry and accepts or rejects the new conformation based on energy. | Efficient for exploring a wide range of conformations and overcoming energy barriers. |

| Low-Mode Search | Follows low-frequency vibrational modes to move from one minimum to another. | Particularly effective for finding low-energy conformers of cyclic molecules. acs.orgwustl.edu |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a time-resolved picture of the dynamic behavior of a molecule by solving Newton's equations of motion for all atoms in the system. nih.gov For this compound, MD simulations can be used to study its conformational dynamics, interactions with solvent molecules, and transport properties.

An MD simulation would begin by placing one or more this compound molecules in a simulation box, often filled with a solvent such as water or an organic solvent. The system is then allowed to evolve over time, typically on the order of nanoseconds to microseconds. The trajectory of the atoms over time provides a wealth of information.

Key insights that can be gained from MD simulations of this compound include:

Conformational Transitions: By monitoring the dihedral angles of the dioxane ring over the course of the simulation, one can observe transitions between different chair and boat conformations and determine the timescales of these events.

Solvation Structure: The radial distribution functions between atoms of the dioxane and solvent molecules can reveal the structure of the solvation shell and identify preferential interactions, such as hydrogen bonding between the ether oxygens and protic solvents.

Transport Properties: From the simulation trajectory, it is possible to calculate transport properties like the diffusion coefficient of the molecule in a given solvent.

Recent studies have utilized MD simulations to investigate the behavior of 1,4-dioxane (B91453) in aqueous solutions and its interactions with biological membranes, providing a framework for how similar studies could be conducted on its chlorinated derivatives. nih.govresearchgate.net

Applications in Organic Synthesis

As a Synthon for Heterocyclic Compounds

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. trans-2,3-Dichloro-1,4-dioxane functions as a valuable synthon for the introduction of the 1,4-dioxane (B91453) ring system into various molecular frameworks, particularly in the synthesis of other heterocyclic compounds. The two chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions that lead to the formation of new carbon-heteroatom bonds.

The reactivity of the chlorine atoms in this compound makes it an excellent precursor for a variety of substituted dioxane derivatives. Through nucleophilic substitution reactions, the chlorine atoms can be replaced with a wide range of functional groups, allowing for the synthesis of a library of compounds with tailored properties.

A notable example of its use as a precursor is in the preparation of 2,3-disubstituted-1,4-dioxanes. For instance, the reaction of this compound with anhydrous tert-butyl alcohol in the presence of potassium carbonate results in the formation of 2,3-di-tert-butoxy-1,4-dioxane. This reaction proceeds via the substitution of both chlorine atoms by tert-butoxy groups.

| Reactant | Reagent | Product |

| This compound | tert-Butyl alcohol, Potassium carbonate | 2,3-Di-tert-butoxy-1,4-dioxane |

This derivatization highlights the utility of the starting material as a scaffold for creating more complex dioxane-based structures.

The bifunctional nature of this compound, with its two reactive sites, makes it a candidate for the construction of larger, more complex molecular architectures, including macrocycles and fused heterocyclic systems. By reacting with dinucleophiles, it can act as a linker to form ring structures.

Research has shown that the reaction of this compound with various nucleophiles can lead to new heterocyclic systems. For example:

Reaction with trimethylene glycol yields bi-1,3-dioxan-2-yl. surrey.ac.uk

Reaction with propane-1,3-dithiol produces bi-1,3-dithian-2-yl. surrey.ac.uk

Substitution of the chlorine atoms with sulfur can be achieved using thiourea, which forms S,S'-(1,4-dioxan-2,3-diyl)dithiouronium dichloride. surrey.ac.uk

Nitrogen substitution has been accomplished through reaction with N-methyltoluene-p-sulphonamide. surrey.ac.uk

These reactions demonstrate the potential of this compound in the synthesis of diverse heterocyclic structures, including those with fused or linked ring systems.

Role in Stereo-controlled Synthesis

The stereochemistry of a starting material can play a crucial role in directing the stereochemical outcome of a reaction. The well-defined trans configuration of the chlorine atoms in this compound provides a basis for its application in stereo-controlled synthesis.

The trans orientation of the two chlorine atoms on the 1,4-dioxane ring means that incoming nucleophiles will preferentially attack from a specific trajectory to minimize steric hindrance and achieve a lower energy transition state. This can lead to the stereoselective formation of one diastereomer over another. In nucleophilic substitution reactions, the approach of the nucleophile is influenced by the existing stereochemistry of the substrate. For a substitution reaction proceeding via an SN2-like mechanism, an inversion of configuration at the reaction center would be expected. Given the trans arrangement of the leaving groups, a double displacement reaction with a dinucleophile could, in principle, lead to the formation of a product with a specific and predictable stereochemistry. The defined spatial arrangement of the chlorine atoms can thus be used to control the stereochemistry of the resulting product.

While this compound is an achiral molecule and therefore cannot function as a chiral auxiliary, its defined stereochemistry makes it a valuable stereochemically-defined building block. In the synthesis of complex molecules, including chiral ones, the use of starting materials with known relative stereochemistry is a powerful strategy. The trans relationship between the two chlorine atoms is a form of stereochemical information that can be transferred to the product of a reaction. For instance, its incorporation into a larger molecule can set the relative stereochemistry of two adjacent stereocenters. This is particularly useful in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. The synthesis of chiral 2-substituted 2,3-dihydrobenzo surrey.ac.uknih.govdioxane derivatives has been achieved through methods like asymmetric hydrogenation, highlighting the importance of stereocontrol in this class of compounds. nih.gov

Use in the Synthesis of Material Science Precursors

The properties of materials are intrinsically linked to the structure of their constituent molecules. The synthesis of novel monomers and precursors is therefore a critical aspect of material science. This compound has potential applications as a starting material for the synthesis of precursors for various materials.

The reactivity of the C-Cl bonds allows for the introduction of polymerizable groups or for the direct incorporation of the dioxane unit into a polymer backbone. For example, the ring-opening polymerization of related chlorinated epoxides, such as the isomers of 1,4-dichloro-2,3-epoxybutane, has been shown to produce polyethers with a high chlorine content, high melting points, and flame-resistant properties. scispace.com This suggests that derivatives of this compound could serve as monomers for the synthesis of specialty polymers with unique thermal or mechanical properties.

Furthermore, dioxane-containing structures are components of precursors to important electronic materials. For example, derivatives of 1,4-dioxane can be used to synthesize 3,4-ethylenedioxythiophene (EDOT), the monomer for the widely used conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT). The ability to functionalize the dioxane ring, starting from precursors like this compound, opens up possibilities for creating novel monomers for functional polymers and other advanced materials.

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the application of this compound in the synthesis of molecular conductors, the preparation of optoelectronic materials, or its involvement in reaction cascades and multi-component reactions as outlined in the requested article structure.

Extensive searches have been conducted to find verifiable data for the following topics:

Involvement in Reaction Cascades and Multi-component Reactions:The body of research on reaction cascades, domino reactions, and multi-component reactions does not provide examples or discussions involving this compound.

While this compound is a known chemical compound with documented properties and some synthetic utility in other areas of organic chemistry, its application in the specific, advanced fields requested in the outline is not supported by the accessible research data. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements.

Lack of Scientific Data Prevents In-Depth Analysis of this compound's Environmental Fate

A thorough review of available scientific literature reveals a significant gap in the understanding of the environmental transformation and degradation pathways specifically for the chemical compound This compound . While extensive research exists for its parent compound, 1,4-dioxane, detailed studies focusing on the abiotic and biotic degradation mechanisms of its dichlorinated derivative are not present in the public domain. Consequently, a scientifically accurate and detailed article adhering to the requested structure cannot be generated at this time.

Research into the environmental fate of contaminants is crucial for assessing their persistence, toxicity, and potential for bioaccumulation. Such studies typically investigate how a compound breaks down under various environmental conditions, both through chemical processes (abiotic degradation) and through the action of microorganisms (biotic degradation).

For the parent compound, 1,4-dioxane, it is known to be persistent in the environment. Abiotic degradation of 1,4-dioxane is generally slow, with indirect photolysis by hydroxyl radicals in the atmosphere and surface waters being a potential pathway. Biologically, 1,4-dioxane can be degraded aerobically by specific microbial communities, often involving monooxygenase enzymes. Its anaerobic degradation is considered to be a much slower process.

However, the addition of chlorine atoms to the 1,4-dioxane structure to form this compound would significantly alter its chemical and physical properties. These changes would, in turn, affect its susceptibility to hydrolysis, photolysis, and microbial attack. Without specific experimental data, any discussion of its environmental degradation would be speculative and would not meet the required standards of scientific accuracy.

The absence of research on this compound's environmental transformation highlights a potential area for future scientific investigation to fully comprehend the environmental impact of chlorinated derivatives of 1,4-dioxane.

Environmental Transformation and Degradation Pathways Academic Perspective

Biotic Degradation Mechanisms

Identification of Intermediate Degradation Products

No studies were identified that specifically detail the intermediate degradation products resulting from the environmental transformation of trans-2,3-dichloro-1,4-dioxane. Research has focused on the degradation of the more common contaminant, 1,4-dioxane (B91453), and its degradation intermediates are well-documented. However, the degradation pathways and resulting intermediates for the chlorinated form, this compound, have not been characterized in the reviewed literature.

Environmental Fate Modeling and Prediction of Persistence (excluding human health impact)

Similarly, no environmental fate models or specific studies on the prediction of persistence for this compound were found. The persistence of a chemical in the environment is influenced by various factors, including its susceptibility to biodegradation, hydrolysis, and photolysis. Without experimental data on these processes for this compound, any modeling or prediction of its environmental persistence would be purely speculative.

Advanced Analytical Methodologies for Detection and Quantification in Research Studies

Gas Chromatography-Mass Spectrometry (GC-MS) with Specific Detection Techniques

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of semi-volatile organic compounds like chlorinated dioxanes. chromatographyonline.com Its high resolving power, coupled with the specificity of mass spectrometric detection, allows for the separation of complex mixtures and the confident identification of target analytes, even at trace levels. chromatographyonline.com For dioxin-related compounds, high-resolution GC coupled with high-resolution mass spectrometry (HRGC-HRMS) is often considered the definitive method for achieving the lowest detection limits and eliminating interferences. chromatographyonline.com

Effective sample preparation is crucial to remove interfering substances from the matrix and to concentrate the analyte prior to instrumental analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for extracting chlorinated dioxanes from aqueous samples. cdc.govnih.gov The process involves passing a liquid sample through a cartridge containing a solid adsorbent material that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. nih.gov

For compounds like 1,4-dioxane (B91453), activated carbon has proven to be an effective SPE sorbent. cdc.govnih.gov Following extraction, the eluate is analyzed by GC-MS. This combination of SPE and GC-MS significantly enhances method sensitivity and reduces matrix effects, enabling the detection of analytes at the parts-per-billion (µg/L) level or lower. cdc.govrice.edu Research on 1,4-dioxane has shown that SPE methods can achieve high analyte recoveries, often exceeding 90%. nih.govrice.edu

| Parameter | Condition | Reference |

|---|---|---|

| SPE Sorbent | Activated Carbon | nih.gov |

| Sample Volume | 80 mL - 500 mL | nih.govrice.edu |

| Elution Solvent | Acetone, Dichloromethane | rice.edunih.gov |

| Average Recovery | 95-98% | nih.gov |

| Method Quantitation Limit (MQL) | 0.31 µg/L | nih.gov |

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. In the context of GC-MS, derivatization is employed to increase the volatility and thermal stability of polar compounds containing active hydrogen atoms (e.g., in hydroxyl or carboxyl groups). youtube.com This is achieved by replacing the active hydrogens with less polar functional groups, such as a trimethylsilyl (B98337) (TMS) group. youtube.com

While trans-2,3-Dichloro-1,4-dioxane itself is a semi-volatile compound that typically does not require derivatization, this strategy is highly relevant for the analysis of its potential polar metabolites or degradation products in research studies. By converting these otherwise non-volatile compounds into species that can be readily vaporized and passed through a GC column, derivatization expands the scope of GC-MS analysis to include a wider range of related substances. youtube.com

Analyzing research samples from complex matrices, such as industrial wastewater, soil, or biological tissues, presents significant challenges due to the presence of interfering compounds. nih.gov Method optimization is essential to ensure accurate quantification. Key optimization strategies include:

Isotope Dilution: This is a powerful technique for improving precision and accuracy. A known amount of an isotopically labeled version of the analyte (e.g., 1,4-dioxane-d8) is added to the sample before extraction. nih.govitrcweb.org Since the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, any losses or variations can be precisely corrected, yielding a more accurate final concentration. itrcweb.orgnih.gov

Selective Ion Monitoring (SIM): Instead of scanning a full mass spectrum, the mass spectrometer is programmed to detect only a few specific ions characteristic of the target analyte. This dramatically increases sensitivity and reduces the impact of co-eluting matrix components, allowing for lower detection limits. itrcweb.org

Tandem Mass Spectrometry (MS/MS): For exceptionally complex samples, GC-MS/MS offers even greater selectivity. A characteristic ion of the analyte is selected in the first mass spectrometer, fragmented, and then a specific fragment ion is monitored in the second mass spectrometer. capes.gov.br This highly specific detection scheme effectively eliminates chemical noise.

Chromatographic Conditions: Optimization of the GC column (e.g., using a DB-5MS capillary column), carrier gas flow rate, and oven temperature program is critical for achieving good separation of the analyte from other compounds in the sample. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | nih.govnih.gov |

| Column | DB-5MS (or equivalent 5% Phenyl-methylpolysiloxane) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Detection Mode | Selective Ion Monitoring (SIM) or MS/MS | itrcweb.orgcapes.gov.br |

| Internal Standard | Isotopically labeled analog (e.g., 1,4-dioxane-d8) | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of chlorinated dioxanes. While GC-MS is more common for these compounds, HPLC offers advantages for analytes that are thermally unstable or not sufficiently volatile. researchgate.net

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) creates a highly sensitive and selective analytical system. rsc.org This technique is capable of achieving extremely low detection limits, often in the parts-per-trillion range. In LC-MS/MS, the HPLC system separates the components of a mixture, which are then ionized and introduced into the mass spectrometer for detection. biorxiv.org The use of MS/MS provides a high degree of certainty in identification and quantification, making it an invaluable tool for trace-level analysis in complex research samples. rsc.org

A significant challenge in the analysis of dichlorinated dioxanes is the potential for multiple isomers, including geometric isomers like cis and trans. HPLC is a well-established technique for the separation of such isomers. nih.govzju.edu.cn The separation is achieved based on the differential interaction of the isomers with the stationary phase of the HPLC column.

Successful separation of cis and trans isomers often relies on careful selection of the column and optimization of the mobile phase composition. chromforum.org For related compounds, reversed-phase columns such as C8 or C18 have been used effectively. researchgate.netnih.gov The ability to separate the this compound isomer from its cis counterpart is critical for specific quantification and for research studies investigating the distinct properties or effects of each isomer.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C8 or C18; Chiral Columns | researchgate.netzju.edu.cnnih.gov |

| Mobile Phase | Acetonitrile/Water or Hexane/Ethanol mixtures | zju.edu.cnnih.gov |

| Detector | UV (at low wavelength, e.g., 200 nm) or Mass Spectrometry (MS/MS) | biorxiv.orgnih.gov |

Spectrophotometric Techniques for Monitoring Reaction Progress or Degradation